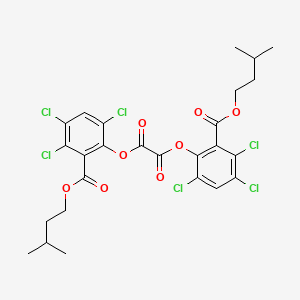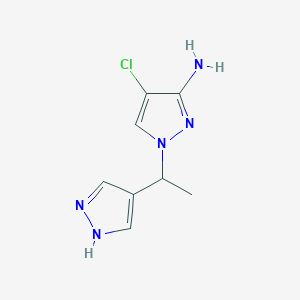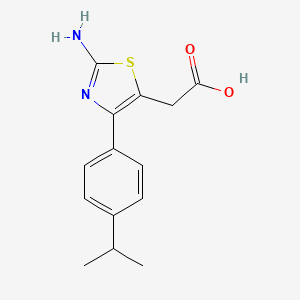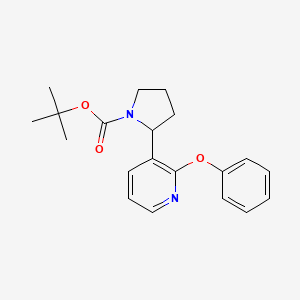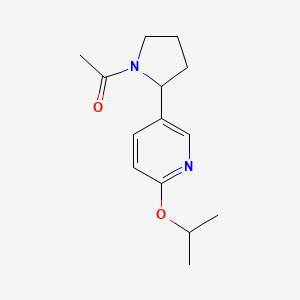
1-Mesityl-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesityl-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to the imidazole ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Mesityl-2-phenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate, which allows for the efficient synthesis of substituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Mesityl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Mesityl-2-phenyl-1H-imidazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Mesityl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Mesityl-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-Phenylimidazole: Lacks the mesityl group, resulting in different chemical and physical properties.
2-Phenylimidazole: Similar structure but with the phenyl group at a different position, leading to variations in reactivity and applications.
1-Mesitylimidazole: Contains the mesityl group but lacks the phenyl group, affecting its overall properties and uses.
The uniqueness of this compound lies in its combination of the mesityl and phenyl groups, which imparts it with distinct characteristics and a wide range of applications.
Propriétés
Formule moléculaire |
C18H18N2 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-phenyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C18H18N2/c1-13-11-14(2)17(15(3)12-13)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Clé InChI |
SVMLCUAJPNVRRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C=CN=C2C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


